

Synthesis and Biological Activity of Andrographolide Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *Andrographin*

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Introduction

Andrographolide, a labdane diterpenoid extracted from the plant *Andrographis paniculata*, has garnered significant attention in the scientific community due to its wide spectrum of pharmacological activities. These include anti-inflammatory, anticancer, antiviral, and immunomodulatory properties. However, the clinical application of andrographolide is often limited by its poor solubility and bioavailability. To address these limitations, researchers have focused on the synthesis of novel andrographolide derivatives with improved physicochemical properties and enhanced biological activities. This technical guide provides a comprehensive overview of the synthesis of various andrographolide derivatives, their biological activities, and detailed experimental protocols for their evaluation.

Synthesis of Andrographolide Derivatives

The structural modification of andrographolide has been explored at various positions, including the hydroxyl groups at C-3 and C-19, the α,β -unsaturated γ -butyrolactone ring, and the C-8, C-12, and C-17 positions. These modifications aim to enhance the parent molecule's potency, selectivity, and pharmacokinetic profile.

Synthesis of 3,19-O-Acetal Derivatives

Protecting the hydroxyl groups at C-3 and C-19 as acetals is a common strategy to modulate the lipophilicity and biological activity of andrographolide.

Experimental Protocol: Synthesis of 3,19-(N-phenyl-3-aryl-pyrazole) Acetals of Andrographolide[1]

- Synthesis of Hydrazones and Carboxaldehydes: Prepare 1-phenyl-2-(1-arylethylidene) hydrazines and N-aryl-pyrazole-4-carboxaldehydes as per established synthetic routes.[1]
- Acetal Formation:
 - Dissolve andrographolide (1 mmol) and the desired 3-aryl-1H-pyrazole-4-carbaldehyde (4 mmol) in dimethyl sulfoxide (DMSO) (3 mL) at room temperature.
 - Add a catalytic amount of pyridinium para-toluene sulfonate (PPTS) (0.08 mmol).
 - Heat the reaction mixture at 70 °C for 24 hours.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Upon completion, cool the mixture to room temperature and neutralize with a cold, saturated sodium bicarbonate solution.
 - The resulting precipitate is filtered, washed with water, and dried.
 - Purify the crude product by column chromatography on silica gel.
- Characterization: Characterize the synthesized derivatives using ^1H NMR, ^{13}C NMR, High-Resolution Mass Spectrometry (HRMS), FT-IR, and UV-vis spectroscopy.[1]

Synthesis of C-14 Ester Derivatives

Esterification at the C-14 hydroxyl group is a widely employed modification to enhance the anticancer and antiviral activities of andrographolide.

Experimental Protocol: Synthesis of 14 α -O-(1,4-disubstituted-1,2,3-triazolyl) Ester Derivatives

This synthesis involves a multi-step process including protection of the C-3 and C-19 hydroxyls, esterification at C-14, deprotection, and finally a click chemistry reaction.

- Protection of 3,19-Hydroxyl Groups:

- To a solution of andrographolide in a suitable solvent, add a protecting group reagent (e.g., benzaldehyde dimethyl acetal) in the presence of a catalytic amount of an acid catalyst (e.g., p-TsOH).
- Stir the reaction at room temperature until completion (monitored by TLC).
- Work up the reaction and purify the product to obtain the 3,19-protected andrographolide.

- Esterification at C-14:

- Dissolve the protected andrographolide in a dry solvent (e.g., dichloromethane).
- Add propiolic acid, dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
- Stir the reaction at 0 °C to room temperature.
- After completion, filter the reaction mixture and purify the crude product to yield the C-14 propargyl ester.

- Deprotection:

- Hydrolyze the protecting group using an acidic solution (e.g., acetic acid/water) to obtain the 14-O-propargyl ester of andrographolide.

- Click Chemistry for Triazole Formation:

- To a solution of the 14-O-propargyl ester in a mixture of t-BuOH and water, add the desired organic azide, sodium ascorbate, and copper(II) sulfate pentahydrate.
- Stir the reaction at room temperature for several hours.

- Extract the product and purify by column chromatography to obtain the final triazole derivatives.

Synthesis of 14-Deoxy-11,12-didehydroandrographolide Derivatives

The dehydration of andrographolide to form 14-deoxy-11,12-didehydroandrographolide is a key step in the synthesis of a variety of potent derivatives.

Experimental Protocol: General Procedure for Modification of 14-Deoxy-12-hydroxyandrographolide[2]

- Acetylation:

- Method A: Dissolve 14-deoxy-12-hydroxyandrographolide in acetic anhydride and heat at 70 °C for 2 hours.
- Method B: Dissolve 14-deoxy-12-hydroxyandrographolide in acetic anhydride and heat at 145 °C for 1.5 hours.
- For both methods, dilute the reaction mixture with ethyl acetate (EtOAc) and quench with saturated sodium bicarbonate (NaHCO₃). Extract with EtOAc, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

- Silylation:

- To a stirred solution of 14-deoxy-12-hydroxyandrographolide in pyridine, add the desired silyl chloride (e.g., TBSCl, TIPSCl, or TBDPSCl) at room temperature.
- Stir for 1–8 hours, then quench with ammonium chloride (NH₄Cl) and extract with EtOAc.
- Wash the combined organic layers with brine, dry, and concentrate. Purify the product by column chromatography.[2]

Synthesis of Indolo[3,2-b]andrographolide Derivatives

The Fischer indole synthesis can be employed to create novel andrographolide derivatives with a fused indole ring system.

Experimental Protocol: Fischer Indole Synthesis[3][4]

- Formation of Phenylhydrazone: React andrographolide (which contains a ketone group in its lactone ring) with a substituted phenylhydrazine hydrochloride in anhydrous ethanol in the presence of a catalytic amount of concentrated sulfuric acid.[5]
- Cyclization: Reflux the reaction mixture for 4-6 hours. The acidic conditions facilitate the cyclization to form the indole ring.[3][4]
- Work-up and Purification: After cooling, evaporate the solvent. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer and concentrate it. Purify the crude product by silica gel column chromatography.[5]

Biological Activities of Andrographolide Derivatives

The synthesized derivatives of andrographolide have been extensively evaluated for a range of biological activities, with a primary focus on their anticancer and anti-inflammatory effects. Many derivatives have shown significantly improved potency compared to the parent compound.

Anticancer Activity

Andrographolide derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation and metastasis.

Quantitative Data: Anticancer Activity of Andrographolide Derivatives (IC₅₀ in μM)

Derivative Type	Compound	MCF-7 (Breast)	HCT-116 (Colon)	DU-145 (Prostate)	A549 (Lung)	K562 (Leukemia)	Reference(s)
Parent Compound	Andrographolide	63.19	>50	>50	36	-	[1]
Indolo[3,2-b] Derivatives	Compound 6l	1.85	1.22	1.24	-	-	[5]
3,19-O-Acetal Derivatives	Compound 3d	-	-	-	6.6	-	[5]
Compound 3e	-	-	-	5.9	-	[5]	
Sulfonyl Ester Derivatives	Methyl sulfonyl (4a)	-	-	-	-	-	[6]
Ethyl sulfonyl (4b)	-	-	-	-	-	[6]	
Andrographolide-19-oic acid Derivatives	Compound 9d	-	1.18	-	-	-	[7]
Compound 9b	6.28	-	-	-	-	[7]	

14-deoxy- 11,12-didehydr oandrogr apholide Derivativ es	Analogue 5a	-	-	-	-	-	[8]
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Analogue 5b	-	-	-	-	-	[8]
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C-17 Ester Derivativ es	p-methoxy phenyl acetyl (8s)	-	-	5.9	6.6	-	[9]
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p-methoxy phenyl acetyl (9s)	-	-	-	3.5	-	[9]
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Note: A lower IC₅₀ value indicates greater potency. The absence of a value (-) indicates that the data was not available in the cited sources.

Anti-inflammatory Activity

Andrographolide and its derivatives exhibit potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF- α), and prostaglandin E2 (PGE₂). The primary mechanism of action involves the inhibition of the NF- κ B and MAPK signaling pathways.

Quantitative Data: Anti-inflammatory Activity of Andrographolide and Derivatives (IC₅₀ in μ M)

Compound	Nitric Oxide (NO)	TNF- α	PGE ₂	Cell Line / Assay Condition	Reference(s)
Andrographolide	7.4	23.3	8.8	LPS-induced RAW 264.7 macrophages	[10][11]
Dehydroandrographolide	94.12	-	-	LPS-induced RAW 264.7 macrophages	[12]
Neoandrographolide	>100	-	-	LPS-induced RAW 264.7 macrophages	[12]
Andrograpani	>100	-	-	LPS-induced RAW 264.7 macrophages	[12]

Note: A lower IC₅₀ value indicates greater potency. The absence of a value (-) indicates that the data was not available in the cited sources.

Antiviral Activity

Several andrographolide derivatives have demonstrated promising antiviral activity against a range of viruses, including influenza, HIV, and dengue virus.

Quantitative Data: Antiviral Activity of Andrographolide Derivatives

Compound	Virus	Cell Line	EC ₅₀ (µM)	CC ₅₀ (µM)	Selectivity Index (SI)	Reference(s)
Andrographolide	Dengue (DENV)	HepG2	21.304	-	-	[13]
Dengue (DENV)	HeLa	22.739	-	-	[13]	
Zika (ZIKV)	A549	31.8	-	-	[14]	
HIV	MT-2	49.0 (µg/mL)	-	-	[13]	
Influenza A (H1N1)	MDCK	7.2	784	109	[15]	
14-deoxy-11,12-didehydroandrographolide	HIV	MT-2	56.8 (µg/mL)	-	-	[13]
Influenza A (IAV)	A549	5 (µg/mL)	>10 (µg/mL)	>2	[16]	
14-aryloxy analogue (ZAD-1)	Dengue (DENV)	HEK293T/17	22.6	-	6.6	[15]
Zika (ZIKV)	A549	27.9	-	9.8	[15]	
3-nitrobenzylidene derivative	HIV	-	0.51	-	-	[16]
2,6-dichloro-nicotinoyl	HIV	-	-	-	12,474	[16]

ester

derivative

Note: EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that gives half-maximal response. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration that kills 50% of viable cells. A higher Selectivity Index (SI = CC₅₀/EC₅₀) indicates a more favorable safety profile.

Experimental Protocols for Biological Assays

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17][18][19]

Experimental Protocol[17][18][19]

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[17]
- Compound Treatment: Prepare serial dilutions of the andrographolide derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.1%. After 24 hours, remove the medium and add 100 μ L of the prepared drug solutions to the respective wells. Include a vehicle control (medium with solvent) and a blank (medium only).
- Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
- MTT Addition: Add 10-20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.[17]
- Formazan Solubilization: Carefully remove the medium and add 100-150 μ L of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]
- Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used for

background correction.

- Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Griess Assay for Nitric Oxide Inhibition

The Griess assay is a common method for measuring nitrite concentration, which is a stable and nonvolatile breakdown product of nitric oxide (NO).

Experimental Protocol[\[20\]](#)[\[21\]](#)[\[22\]](#)

- Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate. Pre-treat the cells with various concentrations of the andrographolide derivatives for 1 hour. Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
- Sample Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.
- Griess Reaction:
 - Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
 - Add 100 µL of the Griess reagent to 100 µL of the supernatant in a new 96-well plate.[\[20\]](#)
- Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540-550 nm using a microplate reader.[\[21\]](#)[\[22\]](#)
- Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition and the IC₅₀ value.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be used to analyze the effect of andrographolide derivatives on signaling pathways like NF-κB and MAPK.

Experimental Protocol[23][24][25]

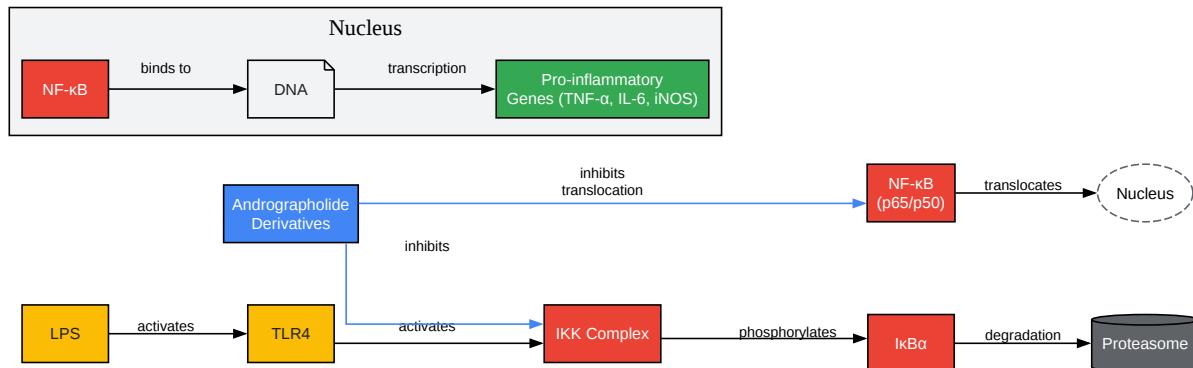
- Cell Lysis and Protein Quantification: After treating cells with andrographolide derivatives and/or stimulants (e.g., LPS), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay.[23][24]
- SDS-PAGE and Protein Transfer: Denature the protein samples by boiling with Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.[24]
- Blocking and Antibody Incubation:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[24]
 - Incubate the membrane with the primary antibody (specific for the target protein, e.g., p-p65, p-ERK) overnight at 4°C.
 - Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection and Analysis: Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Analyze the band intensities to quantify the changes in protein expression or phosphorylation.

Signaling Pathways and Experimental Workflows

Andrographolide and its derivatives exert their biological effects by modulating key signaling pathways involved in inflammation and cancer. Understanding these pathways is crucial for rational drug design and development.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammatory responses. Andrographolide and its derivatives are known to inhibit this pathway.

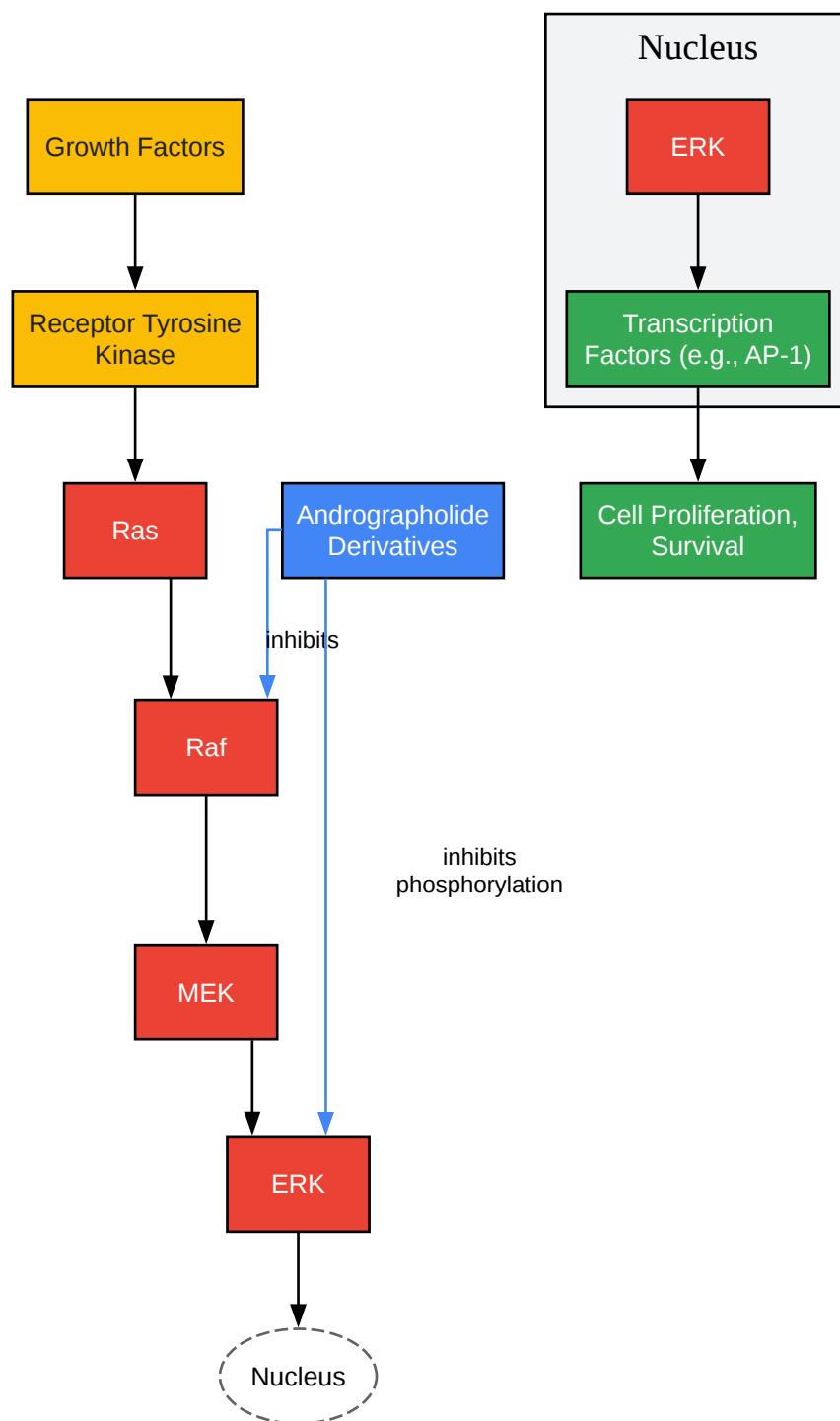


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Caption: NF-κB signaling pathway and points of inhibition by andrographolide derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes like proliferation, differentiation, and apoptosis. Its dysregulation is often associated with cancer.

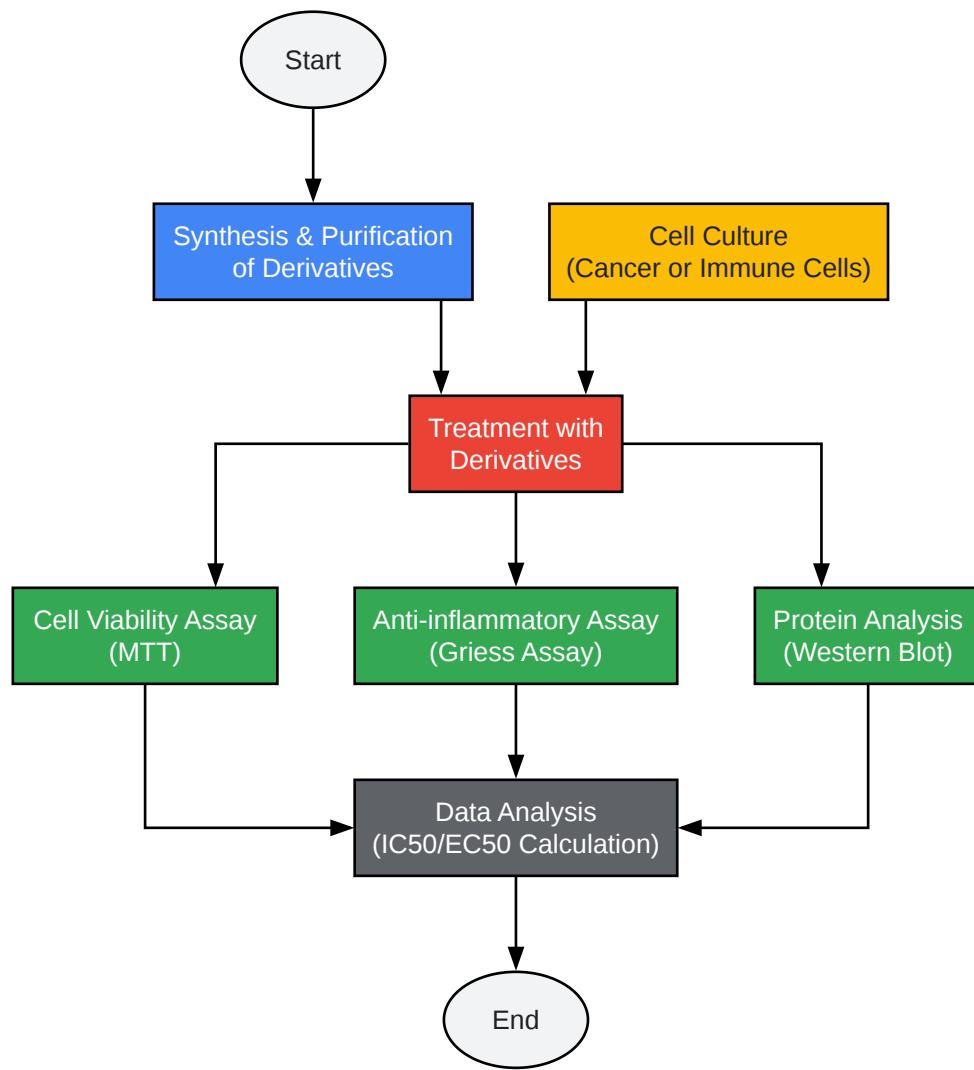


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Caption: Simplified MAPK/ERK signaling pathway and potential inhibition by andrographolide derivatives.

Experimental Workflow for In Vitro Biological Assays

The following diagram illustrates a general workflow for the in vitro evaluation of andrographolide derivatives.



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Caption: General experimental workflow for in vitro evaluation of andrographolide derivatives.

Conclusion

The synthesis of andrographolide derivatives has emerged as a promising strategy to overcome the limitations of the parent compound and to develop novel therapeutic agents with enhanced biological activities. This guide provides a foundational understanding of the

synthetic methodologies, a comparative analysis of the biological activities of various derivatives, and detailed protocols for their in vitro evaluation. The continued exploration of structure-activity relationships and the investigation of the underlying molecular mechanisms will be crucial for the future development of andrographolide-based drugs for the treatment of cancer, inflammatory diseases, and viral infections.

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